molecular formula C8H10N2 B2579102 3-ethynyl-1-propyl-1{H}-pyrazole CAS No. 1354705-99-9

3-ethynyl-1-propyl-1{H}-pyrazole

Cat. No.: B2579102
CAS No.: 1354705-99-9
M. Wt: 134.182
InChI Key: WIQFOLSKYVOALP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynyl-1-propyl-1{H}-pyrazole is a heterocyclic compound with the molecular formula C8H10N2. It is a member of the pyrazole family, which is known for its diverse biological and chemical properties. This compound features a pyrazole ring substituted with an ethynyl group at the 3-position and a propyl group at the 1-position. The presence of these substituents imparts unique chemical and physical properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-1-propyl-1{H}-pyrazole typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of terminal alkynes with hydrazines in the presence of a catalyst. For instance, the reaction of 1-propyl-3-butyne-1-one with hydrazine hydrate under reflux conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-1-propyl-1{H}-pyrazole undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-1-propyl-1{H}-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-ethynyl-1-propyl-1{H}-pyrazole involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The ethynyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-1-propyl-1{H}-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an ethynyl and a propyl group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research .

Biological Activity

3-Ethynyl-1-propyl-1{H}-pyrazole is a compound that belongs to the pyrazole class, which is known for its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Overview of Pyrazole Compounds

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. They have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects . The structural diversity of pyrazole derivatives allows for tailored pharmacological profiles, making them valuable in drug discovery.

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties. Research indicates that compounds within this class can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For instance, derivatives have shown significant inhibition of COX-2 with selectivity indices indicating potential as safer anti-inflammatory agents compared to traditional NSAIDs .

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various bacterial strains. Studies have shown that pyrazole derivatives can inhibit the growth of pathogens such as E. coli and Staphylococcus aureus. The presence of specific substituents on the pyrazole ring enhances its efficacy against these microorganisms .

Anticancer Activity

In cancer research, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. Recent studies have reported that certain pyrazole derivatives can significantly inhibit cell proliferation and promote programmed cell death through mechanisms involving caspase activation and cell cycle arrest .

Neuroprotective Effects

Emerging evidence suggests that pyrazole compounds may possess neuroprotective properties. They have been studied for their potential to protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • COX Inhibition : By inhibiting COX enzymes, pyrazoles reduce the synthesis of pro-inflammatory prostaglandins.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that help mitigate oxidative stress in cells.
  • Interaction with Receptors : Pyrazoles can bind to various receptors involved in inflammation and apoptosis, modulating their activity .

Study 1: Anti-inflammatory Efficacy

A study evaluated the anti-inflammatory effects of a series of pyrazole derivatives, including this compound. The results indicated a significant reduction in carrageenan-induced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

Study 2: Anticancer Potential

In vitro studies assessed the cytotoxicity of this compound against various cancer cell lines. The compound exhibited an IC50 value indicating potent antiproliferative effects, with mechanisms involving caspase activation being confirmed through flow cytometry analysis .

Data Tables

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition
AnticancerInduction of apoptosis
NeuroprotectiveOxidative stress mitigation

Properties

IUPAC Name

3-ethynyl-1-propylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-3-6-10-7-5-8(4-2)9-10/h2,5,7H,3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIQFOLSKYVOALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=CC(=N1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.